molecular formula C13H16N2O B262596 N-(4-cyanophenyl)-2,2-dimethylbutanamide

N-(4-cyanophenyl)-2,2-dimethylbutanamide

Cat. No. B262596
M. Wt: 216.28 g/mol
InChI Key: BFHWRUFUUUXFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2,2-dimethylbutanamide, also known as N-(4-cyanophenyl) leucine methyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of amides and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2,2-dimethylbutanamide(4-cyanophenyl)-2,2-dimethylbutanamide is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific signaling pathways. For example, the compound has been shown to inhibit the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, the compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound(4-cyanophenyl)-2,2-dimethylbutanamide can have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-cyanophenyl)-2,2-dimethylbutanamide(4-cyanophenyl)-2,2-dimethylbutanamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for further research.
However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations. Additionally, the compound has not been extensively studied in vivo, making it difficult to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for research on N-(4-cyanophenyl)-2,2-dimethylbutanamide(4-cyanophenyl)-2,2-dimethylbutanamide. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to determine the compound's safety and efficacy in animal models.
Another area of research is the identification of specific signaling pathways that are targeted by the compound. This could lead to the development of more targeted therapies for inflammatory diseases and cancer.
Finally, there is a need for further studies on the compound's potential toxicity and side effects. This will be important in determining the compound's potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-2,2-dimethylbutanamide(4-cyanophenyl)-2,2-dimethylbutanamide involves a multistep process that starts with the reaction of 4-cyanobenzoic acid with thionyl chloride to form 4-cyanobenzoyl chloride. This intermediate is then reacted with leucine methyl ester to form this compound(4-cyanophenyl) leucine methyl ester. Finally, the compound is treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of this compound(4-cyanophenyl)-2,2-dimethylbutanamide.

Scientific Research Applications

N-(4-cyanophenyl)-2,2-dimethylbutanamide(4-cyanophenyl)-2,2-dimethylbutanamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation response in the body.
The compound has also been studied for its potential use in treating cancer. Studies have shown that this compound(4-cyanophenyl)-2,2-dimethylbutanamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the growth of cancer cells in vitro.

properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-(4-cyanophenyl)-2,2-dimethylbutanamide

InChI

InChI=1S/C13H16N2O/c1-4-13(2,3)12(16)15-11-7-5-10(9-14)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

BFHWRUFUUUXFBZ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C#N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)C#N

Origin of Product

United States

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